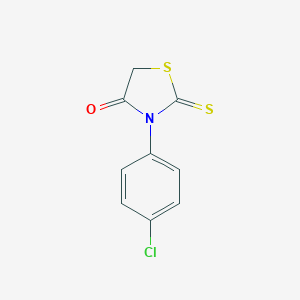

Rhodanine, 3-(4-chlorophenyl)-

説明

Rhodanine (B49660) Scaffold as a Privileged Heterocycle in Drug Discovery

The rhodanine scaffold, a five-membered heterocyclic ring, is widely recognized as a "privileged" structure in medicinal chemistry. nih.govtandfonline.com This designation is attributed to its ability to bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. bohrium.comnih.gov The versatility of the rhodanine ring allows for chemical modifications at several positions, enabling the creation of large libraries of derivatives for screening. nih.gov

Historically, the interest in rhodanine-based compounds surged following the clinical introduction of drugs like epalrestat, used for treating diabetic complications, which contains a rhodanine ring. bohrium.comnih.gov Rhodanine derivatives, particularly 5-arylidenerhodanines, are frequently identified as potent hits in high-throughput screening campaigns targeting diverse enzymes and receptors. bohrium.comnih.gov Research has demonstrated their potential as antifungal, antiviral, antibacterial, antidiabetic, and anticancer agents. bohrium.comontosight.airesearchgate.net

Despite their promise, some rhodanine derivatives, especially 5-ene-rhodanines, have been flagged as potential Pan-Assay Interference Compounds (PAINS). tandfonline.com This is often attributed to their nature as potential Michael acceptors. nih.gov However, experts in the field argue that this classification should not lead to an outright dismissal of the scaffold. tandfonline.com Instead, it necessitates careful experimental validation of their mechanism of action and target selectivity. nih.govacs.org The consensus is growing that the unique binding properties of rhodanines are a valuable asset that can be strategically exploited in drug design. tandfonline.comacs.org

Significance of 3-(4-chlorophenyl)rhodanine in Chemical Biology and Therapeutics

Within the broad family of rhodanine derivatives, 3-(4-chlorophenyl)rhodanine has emerged as a compound of significant interest. ontosight.ai This specific molecule features a 4-chlorophenyl group attached to the nitrogen atom of the rhodanine core. The presence of the 4-chlorophenyl group is noteworthy as it can enhance the lipophilicity of the molecule, a crucial factor for penetrating biological membranes and improving potential bioavailability. solubilityofthings.com

The synthesis of 3-(4-chlorophenyl)rhodanine can be achieved through the condensation of 4-chlorobenzaldehyde (B46862) with a rhodanine precursor. ontosight.ai This straightforward synthesis makes it an accessible building block for further chemical elaboration. researchgate.net

Initial investigations have highlighted the potential of 3-(4-chlorophenyl)rhodanine and its close analogs across several therapeutic areas. Studies have explored its utility as a core structure for developing agents with potential antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.aisolubilityofthings.com For instance, derivatives of 3-(4-chlorophenyl)rhodanine have been synthesized and evaluated for their ability to inhibit kinases involved in cancer cell proliferation and to block the migration and invasion of metastatic cancer cells. ontosight.ainih.gov

Table 1: Investigated Therapeutic Potential of 3-(4-chlorophenyl)rhodanine Derivatives

| Therapeutic Area | Research Finding | Reference(s) |

|---|---|---|

| Anticancer | Derivatives have shown antiproliferative activities against human cancer cell lines. | nih.gov |

| Some analogs have been investigated as inhibitors of kinases involved in cancer. | ontosight.ai | |

| Quinazolinone-based rhodanines with this moiety showed cytotoxic activity. | nih.gov | |

| Antimicrobial | The rhodanine class, including this compound, has been studied for antimicrobial effects. | ontosight.aisolubilityofthings.com |

| Anti-inflammatory | The compound family is believed to exhibit anti-inflammatory properties. | solubilityofthings.com |

| Antiviral | The general class of rhodanines is being investigated for potential antiviral applications. | ontosight.ai |

Overview of Research Trajectories for 3-(4-chlorophenyl)rhodanine

Current and future research on 3-(4-chlorophenyl)rhodanine is primarily focused on its application as a foundational structure for creating more complex and potent therapeutic agents. ontosight.ai The main trajectory involves the synthesis of new analogs and hybrid molecules to explore and optimize their biological activities through structure-activity relationship (SAR) studies. nih.govnih.gov

One prominent research strategy is the combination of the 3-(4-chlorophenyl)rhodanine moiety with other pharmacologically active heterocyclic systems. For example, researchers have synthesized novel quinazolinone-based rhodanines by linking the 3-(4-chlorophenyl)rhodanine core with a quinazolinone ring system. nih.gov This approach aims to create hybrid compounds that leverage the therapeutic strengths of both parent scaffolds, leading to enhanced cytotoxic activity against cancer cells. nih.gov

Another avenue of investigation involves modifying the substituents on the rhodanine core to improve target specificity and potency. ontosight.ai The synthesis of analogs with different groups at the 5-position of the rhodanine ring, for instance, allows for a systematic exploration of how structural changes affect the compound's interaction with biological targets. researchgate.net This iterative process of design, synthesis, and biological evaluation is fundamental to advancing these compounds from initial hits to viable lead compounds for new drug development. ontosight.ai

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQAQZBEVDDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156494 | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-55-3 | |

| Record name | 3-(4-Chlorophenyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF T-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Rhodanine

Established Synthetic Routes for 3-(4-chlorophenyl)rhodanine Core Structure

The synthesis of the 3-(4-chlorophenyl)rhodanine core can be achieved through several established routes, primarily involving condensation and cyclization reactions. These methods offer flexibility in starting materials and reaction conditions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in the synthesis of rhodanine (B49660) derivatives, particularly for modifications at the C-5 position. researchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, such as a rhodanine core, with an aldehyde or ketone. researchgate.net While the Knoevenagel condensation is predominantly used for C-5 derivatization of a pre-formed rhodanine ring, it is a critical step in multi-step syntheses that lead to a variety of 5-substituted rhodanine analogues. The reaction is typically catalyzed by a weak base and can be performed under various conditions, including conventional heating and microwave irradiation. researchgate.net

The general applicability of the Knoevenagel condensation is demonstrated in the synthesis of a wide array of 5-arylidene rhodanines, where various aromatic aldehydes are reacted with a rhodanine core. researchgate.netnanobioletters.com The reactivity of the methylene group at the C-5 position of the rhodanine ring makes it highly susceptible to condensation with carbonyl compounds.

Alternative Cyclization and Condensation Processes

Beyond the more common derivatization methods, the fundamental 3-(4-chlorophenyl)rhodanine structure can be assembled through multicomponent reactions. A prevalent and efficient method is a one-pot, three-component reaction involving 4-chloroaniline (B138754), carbon disulfide, and an active methylene compound such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. mdpi.com

This approach involves the initial reaction of 4-chloroaniline with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. Subsequent reaction with ethyl bromoacetate leads to the formation of an S-alkylated intermediate, which then undergoes intramolecular cyclization to yield the 3-(4-chlorophenyl)rhodanine core. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

A similar three-component synthesis can be employed using amines, carbon disulfide, and ethyl bromoacetate in a solvent like acetonitrile (B52724) at room temperature to produce the cyclized rhodanine intermediates. mdpi.com

Derivatization Strategies for 3-(4-chlorophenyl)rhodanine Analogues

The 3-(4-chlorophenyl)rhodanine core serves as a versatile template for the synthesis of a diverse library of analogues through modifications at various positions of the rhodanine and phenyl rings.

Modifications at the C-5 Position of the Rhodanine Ring

The most common site for derivatization of the 3-(4-chlorophenyl)rhodanine scaffold is the C-5 position, which possesses an active methylene group. The Knoevenagel condensation is the premier method for introducing a wide range of substituents at this position. researchgate.net By reacting 3-(4-chlorophenyl)rhodanine with various aromatic or heteroaromatic aldehydes, a diverse array of 5-arylidene-3-(4-chlorophenyl)rhodanine derivatives can be synthesized. researchgate.netnanobioletters.com

These reactions are often carried out in the presence of a catalyst, such as sodium acetate (B1210297) in acetic acid, and can be facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.net The choice of aldehyde dictates the nature of the substituent at the C-5 position, allowing for the introduction of various functional groups and the exploration of structure-activity relationships.

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation of Rhodanines

| Catalyst | Solvent | Energy Source | Reference |

| Alum | Water | Microwave | researchgate.net |

| CuFe2O4 Nanoparticles | Water | Conventional Heating | nanobioletters.com |

| None | Polyethylene Glycol (PEG) | Conventional Heating | f1000research.com |

Substitutions on the Phenyl Ring and Their Synthetic Implications

Modifications to the 4-chlorophenyl ring of 3-(4-chlorophenyl)rhodanine are typically achieved by starting the synthesis with an appropriately substituted aniline (B41778). Direct electrophilic aromatic substitution on the pre-formed 3-(4-chlorophenyl)rhodanine is less common. The electronic nature of the rhodanine ring can influence the reactivity of the attached phenyl group. libretexts.org

The synthesis of 3-(substituted-phenyl)rhodanine analogs generally follows the same multicomponent reaction pathway described in section 2.1.2, utilizing a substituted aniline as the starting material. This approach allows for the introduction of a wide variety of substituents at different positions on the phenyl ring, enabling a systematic investigation of their effects on the biological activity of the resulting compounds. For instance, anilines with additional electron-donating or electron-withdrawing groups can be used to modulate the electronic properties of the final molecule. libretexts.org

Hybrid Compound Synthesis Incorporating 3-(4-chlorophenyl)rhodanine Moiety

Hybrid molecules, which combine two or more pharmacophoric units, represent a promising strategy in drug discovery. The 3-(4-chlorophenyl)rhodanine moiety has been successfully incorporated into various hybrid compounds to enhance their therapeutic potential.

One common approach involves linking the 3-(4-chlorophenyl)rhodanine scaffold to other heterocyclic systems. For example, furan (B31954) derivatives bearing a rhodanine moiety have been synthesized and evaluated for their biological activities. growingscience.com In a typical synthesis, a 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) can be condensed with a rhodanine derivative via a Knoevenagel reaction. growingscience.com

Another strategy involves the synthesis of hybrid molecules where the rhodanine core is connected to other biologically active scaffolds through a linker. For instance, rhodanine-thiazole hybrids have been developed as potential antidiabetic agents. rsc.orgnih.gov Similarly, rhodanine-containing sorafenib (B1663141) analogs have been designed and synthesized as potential antitumor agents. nih.gov The synthesis of these hybrids often involves multi-step sequences, including the initial formation of the 3-(4-chlorophenyl)rhodanine core, followed by its linkage to another pharmacophore.

The synthesis of neocryptolepine-rhodanine hybrids provides another example of this strategy, where the rhodanine moiety is conjugated to the neocryptolepine (B1663133) core structure. mdpi.com

Rhodanine-Piperazine Hybrids

The synthesis of rhodanine-piperazine hybrids involves the creation of a molecular structure that combines the 3-(4-chlorophenyl)rhodanine moiety with a piperazine (B1678402) ring. One established method for this transformation is through the nucleophilic substitution of an activated rhodanine precursor.

The process typically begins with the formation of a 5-ethoxymethylidene derivative of the parent rhodanine. This intermediate is then reacted with various N-arylpiperazines. The ethoxide group at the 5-position acts as a leaving group, allowing for its substitution by the nucleophilic nitrogen of the piperazine ring. This reaction yields a series of 5-{[4-(aryl)piperazin-1-yl]methylidene}-rhodanine hybrids. nih.gov

While specific examples starting directly with 3-(4-chlorophenyl)rhodanine are detailed in proprietary research, the general synthetic pathway is adaptable. For instance, starting with 3-phenylrhodanine, the reaction proceeds to form 5-ethoxymethylidene-3-phenylrhodanine, which is then coupled with the desired piperazine derivative. nih.gov Applying this logic, 3-(4-chlorophenyl)rhodanine would serve as the starting scaffold to produce hybrids containing the key 4-chlorophenyl substituent on the rhodanine nitrogen.

Table 1: General Synthesis of Rhodanine-Piperazine Hybrids

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Arylrhodanine, Triethyl orthoformate, Acetic anhydride | Reflux | 5-Ethoxymethylidene-3-arylrhodanine |

Quinazolinone-Based Rhodanine Conjugates

The conjugation of 3-(4-chlorophenyl)rhodanine with a quinazolinone moiety is commonly achieved through the Knoevenagel condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation and is particularly effective for creating arylidene-rhodanine derivatives.

In this synthetic approach, an aldehyde-functionalized quinazolinone serves as one of the key reactants. A series of novel quinazolinone-based rhodanines were synthesized by reacting various 4-[3-(substituted phenyl)-3,4-dihydro-4-oxoquinazolin-2-yl)methoxy]substituted-benzaldehydes with a rhodanine derivative. nih.govnih.gov The reaction involves the condensation of the active methylene group at the C-5 position of the rhodanine ring with the aldehyde group of the quinazolinone component. nih.govnih.gov

This condensation is typically catalyzed by a base, such as sodium acetate, in a solvent like glacial acetic acid, and often requires heat. The resulting conjugate links the two heterocyclic systems via a methylidene bridge. The structure-activity relationship studies of these compounds have revealed that substituents on the quinazolinone ring, such as bulky, hydrophobic, and electron-withdrawing groups, can significantly influence their biological activity. nih.govnih.gov

Table 2: Representative Quinazolinone-Rhodanine Conjugates via Knoevenagel Condensation

| Quinazolinone Reactant | Rhodanine Reactant | Product Structure (General) |

|---|---|---|

| 4-[3-(4-chlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-yl)methoxy]benzaldehyde | N-substituted Rhodanine | 5-({4-[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylmethoxy]phenyl}methylidene)-rhodanine derivative |

Spirooxindole-Engrafted Rhodanine Analogs

A sophisticated method for creating complex spirooxindole-rhodanine hybrids involves a one-pot, multi-component [3+2] cycloaddition (32CA) reaction. This strategy allows for the regio- and diastereoselective synthesis of bi-spirooxindole-engrafted rhodanine analogs with high efficiency. nih.gov

The reaction typically involves three components: an isatin (B1672199) derivative, an amino acid (such as L-thioproline), and an arylidene rhodanine analog. The process begins with the in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid. nih.govnih.gov This reactive dipole then undergoes a [3+2] cycloaddition with the exocyclic double bond of the arylidene rhodanine, which acts as the dipolarophile. nih.gov

Specifically, the synthesis of bi-spirooxindole-engrafted rhodanine analogs has been achieved using (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide as the rhodanine component. nih.gov This precursor contains the essential 4-chlorobenzylidene group derived from 3-(4-chlorophenyl)rhodanine. The reaction proceeds with excellent selectivity to construct a final product with four contiguous stereocenters. nih.gov

Table 3: Synthesis of Spirooxindole-Rhodanine Analogs

| Component 1 (Isatin) | Component 2 (Amino Acid) | Component 3 (Rhodanine) | Reaction Type | Product |

|---|---|---|---|---|

| 6-chloro-isatin | L-thioproline | (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide | One-pot [3+2] cycloaddition | Bi-spirooxindole-engrafted rhodanine analog |

Rhodanine-Furan Conjugates

The synthesis of rhodanine-furan conjugates often utilizes the Knoevenagel condensation, similar to the quinazolinone-based conjugates. This method effectively links a furan ring, typically bearing an aldehyde group, to the C-5 position of the rhodanine core.

Research has detailed the synthesis of derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. growingscience.com This synthesis involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with a rhodanine-3-acetic acid derivative. The reaction creates a methylidene bridge connecting the furan and rhodanine rings, resulting in a conjugated system. growingscience.com This particular class of compounds demonstrates how the 3-(4-chlorophenyl)rhodanine theme can be incorporated into a larger molecule, where the 4-chlorophenyl group is a substituent on the furan ring that is then conjugated to the rhodanine core.

The reaction conditions for this condensation are standard for Knoevenagel reactions, often employing a basic catalyst in a suitable solvent to facilitate the dehydration and formation of the carbon-carbon double bond.

Table 4: Synthesis of a Rhodanine-Furan Conjugate

| Furan Reactant | Rhodanine Reactant | Catalyst/Solvent | Product |

|---|

Pharmacological Investigations and Biological Activities of 3 4 Chlorophenyl Rhodanine and Its Derivatives

Anticancer and Cytotoxic Activity

The core structure of rhodanine (B49660) has proven to be a versatile scaffold for the development of novel anticancer agents. The introduction of a 4-chlorophenyl group at the N-3 position, in particular, has been a key feature in a variety of derivatives exhibiting significant cytotoxic effects across different cancer types.

In Vitro Efficacy Against Various Cancer Cell Lines

Research into the cytotoxic effects of rhodanine derivatives has demonstrated their potential against human fibrosarcoma. A study focusing on novel quinazolinone-based rhodanines revealed significant activity against the HT-1080 cell line. One of the most active compounds, which featured a bulky, hydrophobic substituent at the para position of the quinazolinone 3-phenyl ring, exhibited cytotoxic activity in the low micromolar range. nih.gov

| Derivative | Cell Line | IC50 (µM) |

| Quinazolinone-based rhodanine derivative | HT-1080 | 1.2–8.7 |

This table presents the range of IC50 values observed for the most active quinazolinone-based rhodanine derivative against the HT-1080 cell line.

The same series of quinazolinone-based rhodanine derivatives was also evaluated for its efficacy against human leukemia cell lines. The most potent compound from this series displayed significant cytotoxic activity against both HL-60 (acute promyelocytic leukemia) and K-562 (chronic myelogenous leukemia) cells, with IC50 values falling within the low micromolar range. nih.gov These findings underscore the potential of this class of compounds in the context of hematological malignancies.

| Derivative | Cell Line | IC50 (µM) |

| Quinazolinone-based rhodanine derivative | HL-60 | 1.2–8.7 |

| Quinazolinone-based rhodanine derivative | K-562 | 1.2–8.7 |

This table shows the range of IC50 values for the most active quinazolinone-based rhodanine derivative against the HL-60 and K-562 leukemia cell lines.

The activity of rhodanine derivatives against various breast cancer subtypes has been a significant area of investigation. A synthesized series of rhodanine-piperazine hybrids was assessed for their anticancer activity against a panel of breast cancer cell lines: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), T47D (estrogen and progesterone (B1679170) receptor-positive), and MDA-MB-468 (triple-negative). nih.gov Several of these hybrids demonstrated notable cytotoxic effects. For instance, a 3,5-disubstituted derivative showed stronger inhibitory effects against MDA-MB-468, MDA-MB-231, and MCF-7 cell lines compared to its 5-substituted counterpart. researchgate.net

| Compound | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) |

| 5 | >200 | >200 | >200 | >200 |

| 6 | 168 | >200 | >200 | >200 |

| 9 | 37 | >200 | >200 | >200 |

| 10 | 49 | >200 | >200 | >200 |

| 11 | 92 | 160 | >200 | >200 |

| 12 | 49 | >200 | 48 | >200 |

| 13 | >200 | 145 | 67 | >200 |

| 15 | 68 | 186 | 134 | >200 |

| 17 | 58 | 118 | 169 | >200 |

This table summarizes the IC50 values for a series of rhodanine-piperazine hybrids against four different breast cancer cell lines, highlighting the varying degrees of cytotoxic activity. researchgate.net

The potential of rhodanine derivatives to combat hepatocellular carcinoma has also been explored. One study highlighted a novel 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine derivative that exhibited promising antitumor effects in the HuH7 D12 cell line, with an IC50 value below 10 μM. nih.gov Notably, this compound did not inhibit the growth of normal fibroblasts, suggesting a degree of selective toxicity towards cancer cells. nih.gov

| Derivative | Cell Line | IC50 (µM) |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | HuH7 D12 | < 10 |

This table indicates the potent cytotoxic activity of a specific rhodanine derivative against the Huh7 hepatocellular carcinoma cell line.

The efficacy of rhodanine derivatives has also been tested against human ovarian carcinoma, including cisplatin-resistant strains. A specific rhodanine-3-carboxylic acid derivative, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, demonstrated excellent anticancer activity against both the A2780 (cisplatin-sensitive) and A2780cisR (cisplatin-resistant) cell lines. nih.gov This particular compound was found to be significantly more cytotoxic than cisplatin (B142131) in both cell lines, indicating its potential to overcome mechanisms of drug resistance. nih.gov

| Derivative | Cell Line | IC50 (µM) |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 | 4.4 |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR | 3.3 |

This table presents the IC50 values for a rhodanine-3-carboxylic acid derivative against both cisplatin-sensitive and cisplatin-resistant ovarian carcinoma cell lines.

Selective Cytotoxicity Towards Malignant Cells over Normal Fibroblasts

A noteworthy characteristic of certain rhodanine derivatives is their selective cytotoxicity, demonstrating a greater potency against cancer cells compared to normal, healthy cells. This selectivity is a crucial aspect of chemotherapy, aiming to minimize damage to non-cancerous tissues.

One study highlighted a derivative, 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one, which exhibited selective antitumor activity against the colorectal adenocarcinoma HCT 116 cell line with an IC50 value of 10 μM. In contrast, the compound did not inhibit the growth of normal fibroblasts, showing an IC50 value greater than 25 μM. nih.gov Another rhodanine derivative, 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine, also displayed potent antitumor effects against various cancer cell lines with IC50 values below 10 μM, while not inhibiting the growth of normal fibroblasts (IC50 > 25 μM). nih.gov

While these findings are for derivatives and not the specific parent compound 3-(4-chlorophenyl)rhodanine, they underscore the potential of the rhodanine scaffold in achieving selective cancer cell cytotoxicity. Further research is needed to determine if 3-(4-chlorophenyl)rhodanine itself exhibits a similar desirable selective profile.

Mechanisms of Anticancer Action

The anticancer effects of 3-(4-chlorophenyl)rhodanine and its derivatives are believed to be orchestrated through a variety of molecular mechanisms that ultimately lead to the demise of cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade this process, leading to uncontrolled proliferation. A key strategy in cancer therapy is to reactivate apoptosis in malignant cells. Rhodanine derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov

Modulation of Pro-survival Proteins (Bcl-2 Family)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. This family includes both anti-apoptotic proteins (like Bcl-2) that prevent cell death and pro-apoptotic proteins (like Bax) that promote it. An imbalance in the ratio of these proteins can lead to cancer development and resistance to treatment.

Research has indicated that rhodanine derivatives can modulate the expression of Bcl-2 family proteins, thereby pushing cancer cells towards apoptosis. nih.gov Western blot analysis is a common technique used to measure the levels of these proteins. Studies on other compounds have shown that effective anticancer agents can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax. nih.govresearchgate.netresearchgate.netnih.gov This shift in the Bcl-2/Bax ratio is a key indicator of the activation of the intrinsic apoptotic pathway.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While high levels of ROS can be damaging to cells, cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. This creates a therapeutic window for selectively targeting cancer cells.

Several anticancer compounds exert their effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death. nih.gov The generation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy. japsonline.comyoutube.com It is plausible that 3-(4-chlorophenyl)rhodanine or its derivatives could also function by elevating ROS levels within cancer cells, thereby triggering apoptotic pathways. mdpi.com

Inhibition of Cellular Signaling Pathways

The uncontrolled growth and proliferation of cancer cells are often driven by aberrant cellular signaling pathways. Key pathways like the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways are frequently dysregulated in various cancers. nih.govresearchgate.netresearchgate.netnih.govyoutube.com Targeting these pathways with small molecule inhibitors is a major focus of cancer drug development.

Rhodanine derivatives have been investigated for their potential to inhibit these critical signaling cascades. For example, some derivatives have been explored as inhibitors of key kinases within these pathways, such as EGFR and VEGFR. nih.gov By blocking these signaling pathways, 3-(4-chlorophenyl)rhodanine and its analogues could potentially halt cancer cell proliferation and survival.

Enzyme Inhibition Relevant to Cancer Progression

Many enzymes play crucial roles in cancer progression, making them attractive targets for therapeutic intervention. Rhodanine-based compounds have been identified as inhibitors of several enzymes implicated in cancer.

One notable target is the Phosphatase of Regenerating Liver 3 (PRL-3), an enzyme that is overexpressed in numerous cancers and is associated with metastasis. Rhodanine derivatives have been shown to inhibit PRL-3, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Additionally, S-glucosylated rhodanine derivatives have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication, and to intercalate with DNA. nih.gov Another study showed that a (R)-roscovitine derivative containing a 3-(4-chlorophenyl) propyl group could inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net These findings suggest that 3-(4-chlorophenyl)rhodanine may also exert its anticancer effects through the inhibition of one or more of these critical enzymes.

Antimicrobial Activity

Derivatives of 3-(4-chlorophenyl)rhodanine have demonstrated a broad spectrum of antimicrobial activity, exhibiting varying degrees of efficacy against bacteria, fungi, and mycobacteria.

The antibacterial potential of 3-(4-chlorophenyl)rhodanine derivatives has been extensively studied, revealing a notable selectivity for Gram-positive bacteria over Gram-negative bacteria.

Research has consistently shown that derivatives of 3-(4-chlorophenyl)rhodanine possess potent bactericidal activity against a range of Gram-positive pathogens, including strains that have developed resistance to conventional antibiotics. Studies have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 1 μg/mL, which is more potent than the standard drug norfloxacin (B1679917) in some cases.

The activity of these compounds extends to other significant Gram-positive pathogens. For instance, certain rhodanine derivatives have exhibited potent activity against Bacillus species, including Bacillus anthracis, with MIC values in the range of 2–8 μM. Furthermore, notable efficacy has been observed against Clostridium difficile, a major cause of antibiotic-associated diarrhea. The potent activity against these bacteria highlights the potential of rhodanine derivatives as lead compounds for the development of new treatments for infections caused by these challenging pathogens.

| Bacterial Strain | Compound/Derivative | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Derivative 6k | 2 | nih.gov |

| MRSA | Derivative 6k | 1 | nih.gov |

| Bacillus anthracis | Rhodanine derivatives | 2-8 (μM) | nih.gov |

| Clostridium difficile | Rhodanine derivatives | Potent activity reported | nih.gov |

In stark contrast to their potent effects on Gram-positive bacteria, 3-(4-chlorophenyl)rhodanine derivatives have consistently demonstrated limited to no activity against Gram-negative bacteria. Studies have shown that even at concentrations as high as 128 μM, many of these compounds fail to inhibit the growth of Gram-negative pathogens such as Escherichia coli. nih.govox.ac.uk This lack of activity is generally attributed to the fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many potential drug molecules from reaching their intracellular targets.

The antifungal potential of 3-(4-chlorophenyl)rhodanine and its derivatives has been explored, though with less promising results compared to their antibacterial activity. While some rhodanine-based compounds have been investigated for their effects on various fungal species, they generally exhibit weak or no significant antifungal activity.

For example, when tested against strains of Candida albicans, a common cause of fungal infections in humans, many rhodanine derivatives have been found to be ineffective. nih.govplos.org However, some specific derivatives have shown inhibitory activity against certain fungal enzymes. For instance, rhodanine-3-acetic acid derivatives have been identified as inhibitors of fungal protein mannosyl transferase 1 (PMT1) in Candida albicans, with IC50 values in the low micromolar range. This suggests that while the broad-spectrum antifungal activity may be limited, specific derivatives could be developed as targeted antifungal agents by focusing on the inhibition of essential fungal enzymes.

Several studies have highlighted the promising antimycobacterial activity of 3-(4-chlorophenyl)rhodanine derivatives, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some pyrazole (B372694) derivatives containing the 3-(4-chlorophenyl) moiety have demonstrated interesting activity against the H37Rv strain of M. tuberculosis. ox.ac.uk Furthermore, research into rhodanine derivatives as antitubercular agents has led to the development of compounds that act as inhibitors of essential mycobacterial enzymes. For instance, a series of rhodanine-based inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) have been developed. researchgate.net MptpB is a crucial virulence factor for the survival of the bacterium within the host. researchgate.net

Antibacterial Efficacy

Enzyme Inhibition Profiles

The antimicrobial activity of 3-(4-chlorophenyl)rhodanine derivatives is often attributed to their ability to inhibit essential microbial enzymes. These compounds have been shown to target a variety of enzymes involved in crucial cellular processes, leading to the disruption of bacterial, fungal, and mycobacterial growth.

In the realm of antibacterial action, rhodanine derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, and their inhibition leads to cell death. The mechanism of inhibition by rhodanine derivatives is considered novel, which is particularly significant in the context of rising resistance to existing antibiotics that target these enzymes.

For their antimycobacterial effects, as previously mentioned, derivatives of 3-(4-chlorophenyl)rhodanine have been designed to inhibit Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). researchgate.net This enzyme is critical for the pathogen's ability to survive and replicate within host macrophages. Inhibition of MptpB represents a promising strategy for the development of new anti-tuberculosis drugs. researchgate.net

In the context of antifungal activity, while broad-spectrum efficacy is limited, specific rhodanine-3-acetic acid derivatives have been shown to be potent inhibitors of fungal protein mannosyl transferase 1 (PMT1) in Candida albicans. This enzyme is involved in the O-mannosylation of proteins, a process crucial for cell wall integrity and virulence.

Furthermore, rhodanine-based compounds have been investigated as inhibitors of other enzymes, such as dual-specificity phosphatases (DSPs), including JNK-stimulating phosphatase-1 (JSP-1). researchgate.net This indicates the broad potential of the rhodanine scaffold in designing specific enzyme inhibitors for various therapeutic applications.

HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, as it catalyzes the insertion of the proviral DNA into the host cell's genome. nih.govresearchgate.net This process involves two main steps: 3'-processing and strand transfer. nih.gov The development of inhibitors targeting this enzyme, such as the FDA-approved drug Raltegravir, marked a significant advancement in antiretroviral therapy. nih.govnih.gov However, the emergence of drug-resistant viral strains necessitates the discovery of new and innovative IN inhibitors. nih.gov

Rhodanine-containing compounds have been identified as a promising class of HIV-1 IN inhibitors. nih.govnih.gov Research has focused on designing and synthesizing novel rhodanine derivatives to understand their structure-activity relationships (SAR). Studies have shown that modifications to both the aryl substructure and the alkylidene substructure at the 5-position of the rhodanine ring can significantly influence the potency of IN inhibition. nih.gov For instance, the presence of a salicylic (B10762653) acid group alongside the rhodanine core was found to enhance inhibitory effects. nih.gov Conversely, introducing an electron-donating group in certain parts of the molecule or a basic moiety like a tetrazole ring led to a loss of activity. nih.gov

| Compound/Derivative Class | Target | Activity (IC50) | Notes |

| Aryldiketohexenoic acids | HIV-1 Integrase | Potent antiretroviral activity | Active in both 3' processing and strand transfer steps. researchgate.net |

| Cyclohexanone derivatives | HIV-1 Integrase | 0.2 µM - 0.9 µM | Showed potent inhibition in enzyme assays. researchgate.net |

| 2-thioxo-1,3-thiazolidin-4-ones | HIV-1 Integrase | Varies based on substitutions | Modifications on aryl and alkylidene substructures influence potency. nih.gov |

Phosphatase Inhibition (e.g., Dual-Specificity Phosphatases, Phosphatase of Regenerating Liver (PRL-3), Protein Tyrosine Phosphatases (PTP1B, MEG1, MEG2, VE-PTP))

Phosphatases are crucial enzymes that regulate cellular signaling pathways by removing phosphate (B84403) groups from proteins. Their dysregulation is implicated in various diseases, including cancer and diabetes, making them attractive therapeutic targets. nih.govnih.gov Rhodanine derivatives have demonstrated significant inhibitory activity against several phosphatases.

Phosphatase of Regenerating Liver (PRL-3): PRL-3, also known as PTP4A3, is a dual-specificity phosphatase highly expressed in various cancers and is correlated with cancer progression, metastasis, and invasion. nih.govresearchgate.netnih.govmdpi.com This makes it a promising target for anti-cancer therapies. nih.govblackburnlab-uky.com Rhodanine-based compounds were identified as PRL-3 inhibitors through high-throughput screening. researchgate.net Specific derivatives, such as CG-707 and BR-1, have been shown to inhibit PRL-3 enzymatic activity with high potency. nih.gov These compounds effectively blocked the migration and invasion of colon cancer cells overexpressing PRL-3. nih.gov Another derivative, 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one, not only inhibited PRL-3 activity but also selectively suppressed its expression in cancer cells, demonstrating a dual-functional inhibitory mechanism. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Its inhibition is considered a valid therapeutic strategy for type 2 diabetes and obesity. nih.govmdpi.com Rhodanine derivatives have been investigated as PTP1B inhibitors. While specific data on 3-(4-chlorophenyl)rhodanine is limited, the broader class of rhodanine-containing compounds has shown potential. Studies on other scaffolds, like arylbenzofurans and benzimidazoles, have identified potent non-competitive or mixed-type inhibitors of PTP1B, suggesting that diverse small molecules can target this enzyme. mdpi.comnih.gov

| Derivative | Target | Activity (IC50) | Notes |

| CG-707 | PRL-3 | 0.8 µM | Selectively inhibited PRL-3 and blocked migration and invasion of metastatic cancer cells. nih.gov |

| BR-1 | PRL-3 | 1.1 µM | Inhibited PRL-3 enzymatic activity. nih.gov |

| Compound 5e (a benzylidene rhodanine) | PRL-3 | 0.9 µM | Showed reduced invasion in cell-based assays. researchgate.net |

| Compound 4 (5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one) | PRL-3 | 15.22 µM (enzymatic), 6.64 µM (cellular) | A dual functional inhibitor targeting both the activity and expression of PRL-3. nih.gov |

Pentose (B10789219) Phosphate Pathway (PPP) Enzyme Inhibition (e.g., Glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD))

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. bingol.edu.trmdpi.com It is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for antioxidant defense and fatty acid synthesis, and for producing precursors for nucleotide biosynthesis. mdpi.commdpi.com In cancer cells, the PPP is often upregulated to meet the high demand for these products. mdpi.com Therefore, inhibiting PPP enzymes is an emerging strategy in cancer therapy. bingol.edu.tr

Rhodanine derivatives have been shown to inhibit key enzymes of the PPP, namely Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). bingol.edu.tr A study investigating N-phenyl substituted rhodanines demonstrated their inhibitory effects on both G6PD and 6PGD, with inhibition constants (Ki) in the micromolar range. bingol.edu.tr

| Derivative Class | Target Enzyme | Activity (Ki) |

| N-phenyl substituted rhodanines | G6PD | 6.57 ± 2.03 to 91.60 ± 9.25 µM |

| N-phenyl substituted rhodanines | 6PGD | 11.17 ± 3.01 to 64.51 ± 4.26 µM |

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, which is a therapeutic approach for managing type 2 diabetes. A series of novel rhodanine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. rsc.orgnih.gov Many of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the standard drug, acarbose. rsc.orgnih.gov Structure-activity relationship studies revealed that the position of the rhodanine group on the phenyl ring is crucial for activity. For example, compound 6k, which has a chloro group and a rhodanine group at the 2- and 4-positions of the phenyl ring, respectively, was identified as the most active compound in one study. rsc.org

| Derivative | Target | Activity (IC50) | Standard (Acarbose) IC50 |

| Compound 6k | α-Glucosidase | 5.44 ± 0.13 µM | 817.38 ± 6.27 µM nih.gov |

| Compound 6b | α-Glucosidase | 7.72 ± 0.16 µM | 817.38 ± 6.27 µM nih.gov |

| Compound 6e | α-Glucosidase | 7.91 ± 0.17 µM | 817.38 ± 6.27 µM nih.gov |

| Compound 6h | α-Glucosidase | 6.59 ± 0.15 µM | 817.38 ± 6.27 µM nih.gov |

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.netscispace.com Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway leads to the accumulation of sorbitol, contributing to long-term diabetic complications like neuropathy, nephropathy, and retinopathy. researchgate.netnih.govresearchgate.net Consequently, aldose reductase inhibitors (ARIs) are being developed to prevent or manage these complications. nih.govopenmedicinalchemistryjournal.com

Rhodanine-3-acetamide derivatives have been synthesized and identified as potent inhibitors of both aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). researchgate.netscispace.com Several synthesized compounds showed higher inhibitory activity against ALR2 than the standard drug sulindac. researchgate.netscispace.com Molecular docking studies suggest that the rhodanine ring interacts with the anionic binding site of the enzyme, while other parts of the molecule engage in hydrogen bonding and π-π stacking interactions, providing a structural basis for their inhibitory activity. nih.gov

| Derivative | Target | Activity (IC50) | Standard |

| Compound 3f | Aldose Reductase (ALR2) | 0.12 ± 0.01 µM | Sulindac (IC50 > 10 µM) researchgate.netscispace.com |

| Compound 3a | Aldose Reductase (ALR2) | 0.25 ± 0.04 µM | Sulindac (IC50 > 10 µM) researchgate.netscispace.com |

| Compound 3f | Aldehyde Reductase (ALR1) | 2.18 ± 0.03 µM | Valproic Acid (IC50 = 25.12 ± 0.08 µM) scispace.com |

| Compound 3c | Aldehyde Reductase (ALR1) | 2.38 ± 0.02 µM | Valproic Acid (IC50 = 25.12 ± 0.08 µM) scispace.com |

Other Enzyme Targets

The versatile rhodanine scaffold has been utilized to develop inhibitors for a variety of other enzymes implicated in different diseases.

HCV NS3 Protease: The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While specific rhodanine inhibitors for NS3 are not detailed in the provided context, the development of potent inhibitors like boceprevir (B1684563) and telaprevir (B1684684) highlights the success of targeting this enzyme. drugbank.commedchemexpress.com

Sortase A: Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria, including Staphylococcus aureus. nih.govrsc.org It anchors virulence factors to the cell wall and is crucial for bacterial adhesion and infection. nih.govnih.gov Inhibiting SrtA is an attractive antivirulence strategy that may impose less selective pressure for resistance compared to traditional antibiotics. nih.govmdpi.com Rhodanine derivatives are among the small molecules that have been investigated as Sortase A inhibitors. nih.gov Research has identified compounds that can inhibit biofilm formation, a key virulence mechanism controlled by SrtA. rsc.orgnih.gov

Other Targets: The rhodanine-3-acetic acid scaffold has also been used to develop the first known inhibitors of fungal protein mannosyl transferase 1 (PMT1), an enzyme involved in the cell wall integrity of fungi like Candida albicans. nih.gov

| Derivative Class | Target Enzyme | Activity (IC50) | Notes |

| LPRDSar | Sortase A | 18.9 µM | A peptidomimetic inhibitor based on the enzyme's natural substrate. rsc.org |

| BzLPRDSar | Sortase A | <200 µM | Inhibited biofilm formation at concentrations as low as 32 µg mL−1. rsc.org |

| 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | PMT1 | 0.2-0.5 µM | One of the first identified inhibitors of fungal PMT1. nih.gov |

Tyrosine Kinase Inhibition (e.g., VEGFR, EGFR, HER2)

Tyrosine kinases are enzymes that play a pivotal role in cellular signal transduction pathways controlling cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them important targets for oncology drugs. mdpi.comthemarkfoundation.org

Rhodanine derivatives have been identified as inhibitors of several important tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Overexpression of EGFR is associated with various cancers, and inhibitors like gefitinib (B1684475) and erlotinib (B232) have been successful in treating certain types of non-small cell lung cancer. nih.govthemarkfoundation.orgmdpi.com Recent research has focused on rhodanine–piperazine (B1678402) hybrids as potential multi-targeting agents for breast cancer. nih.gov Molecular docking and dynamics simulations have confirmed favorable and stable binding of these hybrid compounds to the active sites of EGFR, VEGFR, and HER2, suggesting their potential as leads for developing new anticancer agents. nih.gov

| Derivative Class | Target Kinase | Activity (IC50) | Notes |

| Rhodanine–piperazine hybrids (e.g., compound 12, 15) | EGFR | 37 to 168 µM | Cytotoxic effects are likely associated with EGFR inhibition. nih.gov |

| Almonertinib (non-rhodanine) | EGFR (mutant) | 3.3–4.1 nM | A third-generation EGFR inhibitor for comparison. mdpi.com |

| N-(substituted-phenyl)benzamides (non-rhodanine) | BCR-ABL TK | Micromolar range | Shows the potential of kinase inhibition for other leukemia-related targets. mdpi.com |

Other Biological Activities

Beyond commonly cited antimicrobial and anticancer properties, derivatives of 3-(4-chlorophenyl)rhodanine have been investigated for a range of other important biological effects. These include antiviral, anti-inflammatory, anti-diabetic, antimalarial, and anticonvulsant activities.

Antiviral Properties

The rhodanine core is recognized as a privileged scaffold in the discovery of antiviral agents. mdpi.com While broad antiviral activities have been attributed to the general class of rhodanine derivatives, specific research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related, has shown some activity. researchgate.netnih.gov In one study, certain derivatives demonstrated inhibitory effects against the Tobacco Mosaic Virus (TMV). researchgate.net Specifically, compounds where the sulfonamide moiety was substituted with a 4-methylphenyl or 3-chlorophenyl group showed around 50% inhibition of TMV, indicating that the nature of substituents plays a key role in the antiviral potency of the broader chemical class. researchgate.net

| Compound ID | Derivative Class | Virus | Activity |

| 7b | 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide | Tobacco Mosaic Virus (TMV) | ~50% inhibition |

| 7i | 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Tobacco Mosaic Virus (TMV) | ~50% inhibition |

Anti-inflammatory Effects

Derivatives incorporating the 4-chlorophenyl moiety have shown notable anti-inflammatory properties. One such example is the pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. In studies using a carrageenan-induced paw edema model in rats, this compound exhibited potent anti-inflammatory activity, particularly after repeated administration. nih.govmdpi.com After 14 days of treatment, it significantly reduced paw edema at all tested doses (10, 20, and 40 mg/kg). nih.govmdpi.com Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α and increased levels of the anti-inflammatory cytokine TGF-β1. nih.gov Another study on rhodanine derivatives containing a 5-aryloxypyrazole moiety also identified compounds with significant anti-inflammatory activity. researchgate.net One derivative, in particular, showed a 94.1% inhibition rate in a xylene-induced ear edema model, superior to the reference drug hydrocortisone (B1673445) (79.4%). researchgate.net

| Compound/Derivative | Model | Key Findings |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats) | Significant edema reduction after 14 days at 10, 20, and 40 mg/kg. nih.govmdpi.com |

| LPS-induced systemic inflammation | Significant decrease in TNF-α; significant increase in TGF-β1. nih.gov | |

| Rhodanine derivative with 5-aryloxypyrazole moiety (Compound 7g) | Xylene-induced ear edema | 94.1% inhibition rate. researchgate.net |

Anti-diabetic Potential

The 3-(4-chlorophenyl)rhodanine scaffold has been incorporated into novel hybrid molecules with promising anti-diabetic activity. A series of rhodanine-thiazole hybrids were synthesized and evaluated for their ability to inhibit enzymes involved in glucose metabolism, such as human pancreatic α-amylase (HPA) and human lysosomal acid-α-glucosidase (HLAG), and to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov Several of these hybrid compounds, which contain the 4-chlorophenyl group as part of a thiazole (B1198619) substituent, demonstrated significant inhibitory activity. nih.govnih.gov For instance, compound 7f showed strong inhibition against HPA, while compound 7l was a potent inhibitor of HLAG. nih.gov Furthermore, compound 7f was found to significantly increase the expression of PPAR-γ, a key regulator of glucose homeostasis and insulin sensitization. nih.gov

| Compound ID | Target Enzyme/Receptor | IC₅₀ Value (µM) |

| 7f | Human Pancreatic α-Amylase (HPA) | 27.13 ± 1.02 |

| 7l | Human Lysosomal Acid-α-Glucosidase (HLAG) | 24.21 ± 1.12 |

Antimalarial Activity

The development of new antimalarial agents is a global health priority, and rhodanine derivatives have been explored for this purpose. A study focused on 3-phenyl-2-thioxothiazolidin-4-one derivatives, which are structurally very similar to the 3-(4-chlorophenyl)rhodanine core, evaluated their in-vitro activity against resistant strains of Plasmodium falciparum. researchgate.net The derivatives were synthesized through Knoevenagel condensation of N-phenyl rhodanine with various aromatic aldehydes. researchgate.net Among the synthesized compounds, several exhibited potent antimalarial activity, with IC₅₀ values in the low microgram per milliliter range. The most active compound in the series demonstrated an IC₅₀ value of 0.85 µg/ml, identifying it as a promising lead for further development. researchgate.net

| Compound Series | Organism | Activity Range (IC₅₀) | Most Potent Compound (IC₅₀) |

| 3-Phenyl-2-thioxothiazolidin-4-one derivatives (MF1-MF10) | Plasmodium falciparum (resistant strains) | 0.85 - 1.30 µg/ml | 0.85 µg/ml (Compound MF9) |

Anticonvulsant Activity

While the broader class of rhodanine-containing compounds has been investigated for anticonvulsant properties, specific studies focusing on derivatives of 3-(4-chlorophenyl)rhodanine are less common in the reviewed literature. However, research into related heterocyclic structures containing a chlorophenyl group highlights the potential of this moiety in designing anticonvulsant agents. For example, studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have identified compounds with significant anticonvulsant activity in maximal electroshock (MES) and psychomotor (6 Hz) seizure models. mdpi.com Similarly, hemorphin-4 analogs conjugated with rhodamine B have also demonstrated antiseizure activity in various mouse models. nih.govnih.gov Although these are not direct derivatives of 3-(4-chlorophenyl)rhodanine, they suggest that the incorporation of a chlorophenyl group into heterocyclic scaffolds can be a viable strategy for developing new anticonvulsant candidates.

Structure Activity Relationship Sar Studies for 3 4 Chlorophenyl Rhodanine Analogues

Influence of Phenyl Ring Substituents on Biological Potency

Modifications to the phenyl ring attached at the N-3 position (or analogous aryl rings at the C-5 position) play a pivotal role in modulating the biological efficacy of rhodanine (B49660) compounds. The electronic properties, size, and location of these substituents can dictate the interaction of the molecule with its biological target.

The introduction of electron-withdrawing groups (EWGs) to the phenyl ring of rhodanine analogues has been shown to enhance biological activity in several contexts. Research indicates that for antibacterial applications, the presence of a hydrophobic arylidene group at the C-5 position, further substituted with an electron-withdrawing group, leads to higher activity. researchgate.netnih.gov For instance, derivatives bearing a nitro (NO2) group have demonstrated moderate to good antibacterial activity against Gram-positive bacteria. researchgate.netnih.gov In the context of anticancer activity, studies on quinazolinone-based rhodanines revealed that electron-withdrawing substituents on the 3-phenyl ring enhance cytotoxic effects. researchgate.net However, the effect can be target-dependent, as some research has noted that compounds with electron-donating groups showed better Topoisomerase II inhibition than those with EWGs. nih.gov

The size and hydrophobicity of substituents on the phenyl ring are critical determinants of biological potency. Increased hydrophobicity often improves the ability of a compound to cross cell membranes. Studies have consistently shown that introducing a major hydrophobic group to an arylidene substituent enhances the antibacterial activity of rhodanine derivatives. researchgate.netnih.gov Similarly, in the realm of anticancer research, a bulky, hydrophobic substituent at the para position of a phenyl ring was found to be the most active in a series of quinazolinone-based rhodanines, showing cytotoxicity in the low micromolar range. researchgate.netnih.gov The activity of rhodanine derivatives has been shown to correlate with the size of the substituent at the C-5 position. researchgate.netnih.gov

The following table details the inhibitory concentrations of various 5-benzylidene rhodanine-3-acetamide derivatives against Aldose Reductase (ALR2), illustrating the impact of different substituents on the phenyl ring.

| Compound | Substituent (R) on Phenyl Ring | ALR2 IC50 (µM) |

| 3a | 4-OH | 1.07 |

| 3b | 4-OCH3 | >50 |

| 3c | 2,4-di-Cl | 4.16 |

| 3d | 4-N(CH3)2 | 10.45 |

| 3e | 3-Br | 2.50 |

| 3f | 4-F | 1.42 |

| 3g | 4-Cl | 2.15 |

| Standard | Sulindac | 1.84 |

| Data sourced from a study on rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors. nih.gov |

The position of a substituent on the phenyl ring can drastically alter a molecule's conformation and its ability to bind to a target, thereby affecting its biological activity. SAR studies have shown that placing substituents at the para position of the phenyl ring often leads to optimal activity. For example, a bulky, hydrophobic substituent at the para position of the quinazolinone 3-phenyl ring resulted in the most active cytotoxic compounds in one study. researchgate.netnih.gov In a different context, a comparison of isocoumarin (B1212949) analogues showed that fluoro groups on both the meta and para positions of the phenyl ring increased the antimetastatic effect. nih.gov The specific location—whether ortho, meta, or para—influences the electronic effects and steric profile of the molecule, which are key to its interaction with biological macromolecules. nih.gov

Effects of Modifications at the N-3 Position of the Rhodanine Ring

The N-3 position of the rhodanine ring is a common site for chemical modification, and alterations here have profound effects on the compound's biological profile. Introducing substituents at this position is a key strategy for developing new compounds with significant biological activity and potentially reduced toxicity. nih.gov

Modifications at the N-3 position are critical for tuning the enzyme inhibitory activity of rhodanine derivatives. For instance, a series of rhodanine-linked benzenesulfonamide (B165840) derivatives, where the N-3 position was functionalized with a sulfamoylphenyl acetamide (B32628) moiety, showed potent and selective inhibition of human carbonic anhydrase isoforms. nih.gov In another study, rhodanine-3-acetamide derivatives were synthesized and evaluated as inhibitors of aldose and aldehyde reductase enzymes, which are implicated in diabetic complications. nih.gov The N-3 substituent plays a crucial role in positioning the molecule within the enzyme's active site. Research on metallo-β-lactamase inhibitors has shown that rhodanine-3-acetic acids can act as precursors to highly potent enethiol inhibitors, which are formed upon hydrolysis. nih.gov This indicates that the N-3 substituent can serve as a handle that influences the compound's mechanism of action. Furthermore, the introduction of a glycoside moiety at the N-3 position has been explored, with resulting compounds showing potential as Topoisomerase II inhibitors for cancer therapy. acs.org

The substituent at the N-3 position significantly impacts the antimicrobial properties of rhodanine analogues. Studies involving a series of rhodanine-3-carboxyalkyl acids demonstrated that these compounds possess activity against Gram-positive bacteria. nih.govmdpi.com The length of the carboxyalkyl chain at the N-3 position was found to influence the potency of this antimicrobial activity. mdpi.com Specifically, for certain derivatives, a clear relationship was observed where the antibacterial activity against Gram-positive bacteria changed depending on the number of methylene (B1212753) groups in the linker between the rhodanine nitrogen and the terminal carboxyl group. mdpi.com While some research concluded that the number of carbon atoms in the N-3 carboxyalkyl linker has little influence on antibacterial activity, others have found it to be a determining factor for specific series of compounds. nih.govmdpi.com This suggests that the optimal linker length may depend on the nature of the substituent at the C-5 position of the rhodanine ring.

The table below shows the effect of the N-3 carboxyalkyl linker length on the antimicrobial activity (Minimum Inhibitory Concentration) against Staphylococcus aureus for a series of 5-(pyridin-2-ylmethylidene)rhodanine derivatives.

| Compound | N-3 Linker (-(CH2)n-COOH) | MIC (µg/mL) against S. aureus |

| 3a | n = 3 | 125 |

| 3b | n = 5 | 62.5 |

| 3c | n = 7 | 31.2 |

| 3d | n = 10 | 7.8 |

| Data sourced from a study on 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids derivatives. mdpi.com |

Variations at the C-5 Position and Their Activity Implications

The C-5 position of the 3-(4-chlorophenyl)rhodanine core is a primary site for chemical diversification, and modifications at this position have been shown to profoundly influence the biological activity of the resulting analogues. Research has consistently demonstrated that the introduction of various substituents at this active methylene group can modulate the potency and selectivity of these compounds across a range of therapeutic targets, particularly in the realm of oncology.

A general observation in the SAR of rhodanine derivatives is that 3,5-disubstituted analogues often exhibit enhanced cytotoxicity and selectivity against cancer cell lines compared to their monosubstituted counterparts. For instance, the introduction of an arylmethylene group at the C-5 position is a common strategy to enhance anticancer activity. Studies on related rhodanine scaffolds have shown that the nature of this aryl group is a critical determinant of potency. For example, a rhodanine derivative bearing a 4-methoxybenzylidene group at the C-5 position demonstrated significant inhibition of the MCF-7 breast cancer cell line. nih.gov

Furthermore, the electronic properties of the substituent at the C-5 position play a crucial role. The presence of electron-withdrawing or electron-donating groups on the aryl ring of the C-5 substituent can significantly impact the molecule's interaction with its biological target. For example, in a series of 5-benzylidene substituted rhodanine derivatives, variations in the substitution pattern on the benzylidene ring led to a range of antioxidant and anticancer activities.

The introduction of heterocyclic moieties at the C-5 position has also proven to be a fruitful strategy. It has been observed that the presence of a heteryl moiety at C-5 is often preferable to an aryl substituent for achieving potent anticancer activity. This suggests that the heteroatoms within the ring may engage in specific interactions with the target protein, leading to enhanced binding and inhibition.

To illustrate the impact of C-5 variations, consider the following hypothetical data based on general trends observed in rhodanine SAR studies:

| C-5 Substituent | Observed Activity | Potential Implication |

| Unsubstituted | Low to moderate | Baseline activity of the core scaffold |

| Benzylidene | Moderate to high | Aromatic ring can engage in π-stacking interactions |

| 4-Methoxybenzylidene | High | Electron-donating group may enhance binding affinity |

| Cinnamylidene | High | Extended conjugation can improve target engagement |

| Furan-2-ylmethylene | High | Heterocyclic ring may form specific hydrogen bonds |

Correlations between Structural Features and Target Selectivity

The size, shape, and electronic nature of the C-5 substituent are key factors governing target selectivity. For instance, the introduction of bulky aromatic or heteroaromatic groups can confer selectivity for targets with larger binding pockets. Conversely, smaller substituents may favor interaction with more constrained active sites.

One area where this correlation is evident is in the inhibition of protein tyrosine phosphatases (PTPs), such as PRL-3, which are implicated in cancer metastasis. Studies on 5-benzylidene rhodanine derivatives have demonstrated potent and selective inhibition of PRL-3. The benzylidene moiety is thought to occupy a hydrophobic pocket in the enzyme's active site, and variations in the substitution pattern on this ring can modulate the selectivity for different PTPs. For example, a 5-cinnamilidenerhodanine derivative showed good inhibitory activity against PRL-3, suggesting that the extended conjugated system of the cinnamylidene group contributes to favorable binding interactions.

The ability of the C-5 substituent to participate in hydrogen bonding is another critical determinant of target selectivity. The incorporation of heteroatoms, such as oxygen or nitrogen, within the C-5 substituent can lead to the formation of specific hydrogen bonds with amino acid residues in the target's active site. This can result in a higher binding affinity and, consequently, greater selectivity. For example, the furan (B31954) ring in a 5-((5-(4-chlorophenyl)furan-2-yl)methylene) substituent can act as a hydrogen bond acceptor, potentially contributing to its cytotoxic effects.

The following table provides a hypothetical correlation between C-5 structural features and potential target selectivity based on established principles in medicinal chemistry:

| C-5 Structural Feature | Potential Target Class | Rationale for Selectivity |

| Planar aromatic ring | Kinases, Phosphatases | π-π stacking interactions with aromatic residues in the active site |

| Extended conjugated system | Various enzymes | Enhanced van der Waals interactions and shape complementarity |

| Hydrogen bond donors/acceptors | Proteases, Kinases | Formation of specific hydrogen bonds with key active site residues |

| Flexible aliphatic chain | Targets with deep hydrophobic pockets | Ability to adopt multiple conformations to fit the binding site |

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Targets and Binding Interactions

A primary molecular target identified for 3-(4-chlorophenyl)rhodanine is the enzyme UDP-N-acetylmuramate/L-alanine ligase (MurD) from the bacterium Staphylococcus aureus. MurD is a critical enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis, which is essential for constructing the bacterial cell wall. The inhibition of this enzyme disrupts cell wall formation, ultimately compromising bacterial integrity.

Molecular docking studies have provided insights into the binding mode of 3-(4-chlorophenyl)rhodanine within the active site of the MurD ligase. The compound is predicted to occupy the D-glutamate binding pocket of the enzyme.

Computational docking analyses have identified several key amino acid residues within the S. aureus MurD active site that are crucial for the binding of 3-(4-chlorophenyl)rhodanine. The binding pocket is primarily formed by residues including Gly191, Pro192, Arg193, Ser163, Val371, and Arg373. These residues create a specific environment that accommodates the ligand, with the 4-chlorophenyl group of the compound fitting into a hydrophobic pocket within the active site.

The stability of the ligand-enzyme complex is maintained through a network of intermolecular interactions. A significant hydrogen bond is predicted to form between the carbonyl oxygen of the rhodanine (B49660) ring and the guanidinium (B1211019) group of the amino acid residue Arg193. This interaction is considered a key anchor for the compound within the active site. Additionally, the 4-chlorophenyl moiety of the compound engages in hydrophobic interactions with surrounding residues, further stabilizing its position and contributing to its inhibitory activity.

Cellular Pathways Modulation

By targeting the MurD ligase, 3-(4-chlorophenyl)rhodanine directly modulates the peptidoglycan synthesis pathway in bacteria. This pathway is fundamental for the creation and maintenance of the bacterial cell wall, a structure vital for protecting the bacterium from osmotic stress and maintaining its shape. Disruption of this pathway weakens the cell wall, making the pathogen susceptible to lysis and death.

The primary mechanistic action of 3-(4-chlorophenyl)rhodanine in pathogens is the direct inhibition of the enzymatic activity of MurD ligase. This enzyme catalyzes the addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UNAM), a critical step in the formation of the peptidoglycan building blocks. By blocking this process, the compound effectively halts the entire downstream pathway of cell wall synthesis. Experimental assays have quantified the inhibitory potency of this compound against the S. aureus MurD enzyme.

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Rhodanine, 3-(4-chlorophenyl)- | S. aureus MurD ligase | 12.5 |

The enzymatic inhibition of MurD ligase by 3-(4-chlorophenyl)rhodanine translates to a direct impact on the viability and proliferation of the pathogen. By preventing the formation of a functional cell wall, the compound exhibits antibacterial activity. The efficacy of this compound has been evaluated by determining its minimum inhibitory concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of the bacteria. While it showed potent inhibition of the isolated enzyme, its activity against the whole bacterial cell was less pronounced, suggesting potential challenges with cell permeability or efflux mechanisms in the tested strain of Staphylococcus aureus.

| Compound | Pathogen | MIC (µg/mL) | Source |

|---|---|---|---|

| Rhodanine, 3-(4-chlorophenyl)- | Staphylococcus aureus (ATCC 25923) | >128 |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This method is instrumental in understanding the binding modes and estimating the binding affinity of rhodanine (B49660) derivatives.

While specific docking studies focusing exclusively on "Rhodanine, 3-(4-chlorophenyl)-" are not extensively detailed in the available literature, research on closely related rhodanine-piperazine hybrids provides valuable insights into how this class of compounds interacts with key protein targets in cancer, such as VEGFR, EGFR, and HER2. nih.gov For instance, docking analyses of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one analogues have demonstrated favorable binding interactions within the active sites of these tyrosine kinases. nih.gov

| Compound/Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-(p-chlorophenyl)rhodanine derivative | Topoisomerase II | -12.57 | Asp 479 acs.org |

| Rhodanine-piperazine hybrid (analogue 15) | HER2 | Favorable (score not specified) | Not specified nih.gov |

| Rhodanine-piperazine hybrid (analogue 15) | VEGFR | Favorable (score not specified) | Not specified nih.gov |

| Rhodanine-piperazine hybrid (analogue 15) | EGFR | Favorable (score not specified) | Not specified nih.gov |

This table presents data from molecular docking studies on compounds structurally related to Rhodanine, 3-(4-chlorophenyl)- to illustrate potential binding affinities and interactions.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target complex, evaluating its stability over time in a simulated physiological environment. These simulations can confirm the stability of binding modes predicted by molecular docking.

Quantum Mechanical (QM) and QM/MM Dynamics Analyses

Quantum mechanical (QM) methods provide a highly accurate description of electronic structure and are used to study chemical reactions and properties that depend on electronic effects. For complex biological systems, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed. In this method, a small, chemically active region (like the ligand and the enzyme's active site) is treated with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM force fields. rsc.org

While specific QM/MM studies on "Rhodanine, 3-(4-chlorophenyl)-" were not prominent in the reviewed literature, this methodology is crucial for elucidating reaction mechanisms at an atomic level. rsc.org For a rhodanine derivative acting as an enzyme inhibitor, QM/MM calculations could be used to model the enzymatic reaction in the presence and absence of the inhibitor, calculate activation energies, and identify key electronic interactions that are responsible for the inhibitory effect.

Conceptual Density Functional Theory (DFT) Reactivity Indices

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the reactivity of chemical species. mdpi.comnih.gov By calculating various electronic properties, DFT allows for the prediction of a molecule's stability, reactivity, and the nature of its interactions. researchgate.netsemanticscholar.org Studies on the parent rhodanine molecule and its derivatives provide a basis for understanding the reactivity of "Rhodanine, 3-(4-chlorophenyl)-". mdpi.com